

A Comparative Analysis of the Kinetic Properties of Plant Geranyl Diphosphate Synthases

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Compound of Interest		
Compound Name:	Geranyl Diphosphate	
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Geranyl diphosphate (GPP) synthase (GPPS) is a critical enzyme in the isoprenoid biosynthetic pathway, catalyzing the condensation of dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP) to form GPP. This C10 molecule is the universal precursor for the vast class of monoterpenes, which play vital roles in plant defense, pollination, and communication. Understanding the kinetic properties of GPPS from different plant species is essential for researchers in metabolic engineering, synthetic biology, and drug development who aim to harness and manipulate the production of these valuable compounds.

This guide provides an objective comparison of the kinetic performance of GPP synthases from several well-characterized plant species, supported by experimental data. It details the methodologies used to obtain these data and visualizes the key metabolic and experimental frameworks.

Data Presentation: Kinetic Parameters of Plant GPP Synthases

The kinetic efficiency of an enzyme is often described by its Michaelis constant (K_m) and catalytic rate (k_cat). K_m represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_{max}), indicating the enzyme's affinity for its substrate—a lower K_m signifies higher affinity. The turnover number, k_cat , represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio k_cat/K_m , or catalytic efficiency, is a measure of how efficiently an enzyme converts a substrate to a product.



Below is a summary of the kinetic parameters for GPP synthases from Salvia officinalis (Sage), Phalaenopsis bellina (Orchid), and Humulus lupulus (Hop).

Plant Species	Enzyme Form	Substrate	K _m (μΜ)	k_cat (s ⁻¹)	k_cat/K _m (M ⁻¹ s ⁻¹)	Referenc e
Salvia officinalis	Homodime r	DMAPP	5.8	N/A	N/A	[1]
IPP	12.0	N/A	N/A	[1]		
Phalaenop sis bellina	Homodime r (PbGDPS)	DMAPP	11.6	0.44	3.8 x 10 ⁴	[2]
IPP	1.3	0.44	3.4 x 10 ⁵	[2]		
Humulus Iupulus	LSU alone	DMAPP	11.2	0.051	4.6 x 10 ³	[3][4]
GPP	3.6	0.088	2.4 x 10 ⁴	[3][4]		
FPP	10.2	0.091	8.9 x 10 ³	[3][4]		
Heterodim er (LSU+SSU)	DMAPP	15.4	0.29	1.9 x 10 ⁴	[3][4]	
GPP	43.5	0.31	7.1 × 10 ³	[3][4]		_
FPP	1.7	0.35	2.1 x 10 ⁵	[3][4]	_	

Note: N/A indicates that the data was not available in the cited literature. For the heterodimeric enzyme from Hop, the interaction with the small subunit (SSU) significantly increases the k_cat and alters substrate affinity, notably increasing the catalytic efficiency for FPP as a substrate.

Signaling Pathways and Experimental Workflows

Isoprenoid Biosynthesis Pathway





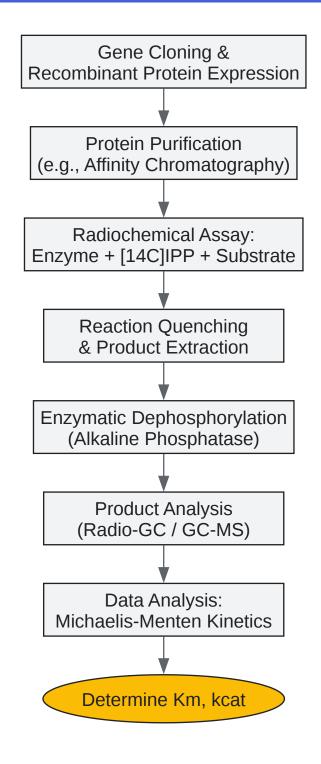


GPP synthase is a key branching point in the isoprenoid pathway, which originates from the methylerythritol 4-phosphate (MEP) pathway in plastids. The GPP produced is the direct precursor for all monoterpenoids.









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